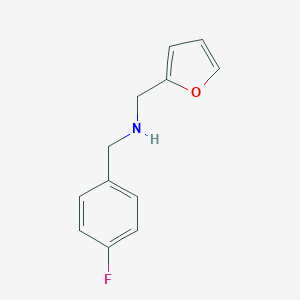

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine, also known as 4-Fluoro-benzyl-furan-2-ylmethyl-amine, is a synthetic compound that has been studied for its potential applications in the scientific field. It is a fluorinated analogue of benzyl-furan-2-ylmethyl-amine, a compound that is known to have a wide range of physiological effects. The purpose of

Scientific Research Applications

Arylmethylidenefuranones and Heterocyclic Compounds

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with C-, N-, N,N-, and N,O-nucleophilic agents demonstrate the versatility of furan derivatives in synthesizing a wide range of compounds. These reactions yield various acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and others, showcasing the potential of furan derivatives in synthetic chemistry and material science (Kamneva, Anis’kova, & Egorova, 2018).

Synthesis of Fluorinated Biphenyls

The development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, underscores the importance of fluorinated compounds in pharmaceutical manufacturing. This synthesis route highlights the challenges and innovations in synthesizing fluorinated intermediates, critical for developing non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).

Advanced Sorbents for PFAS Removal

The application of amine-containing sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies demonstrates the environmental relevance of amine-functionalized materials. These sorbents' design, leveraging electrostatic and hydrophobic interactions, offers a promising approach to mitigating persistent organic pollutants in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Furan in Food Processing

Research on furan, a contaminant in thermal food processing, highlights the compound's formation, toxicity, and mitigation strategies. Understanding furan's impact on food safety and public health emphasizes the need for monitoring and reducing furan levels in food products, contributing to safer food processing methods (Zhang & Zhang, 2022).

Bioactive Heterocyclic Compounds

The medicinal chemistry of purine and pyrimidine nucleobases and their analogues, incorporating furan and thiophene derivatives, underscores the significance of heterocyclic compounds in drug design. These compounds' bioactivity against various diseases exemplifies the role of furan derivatives in developing novel therapeutic agents (Ostrowski, 2022).

properties

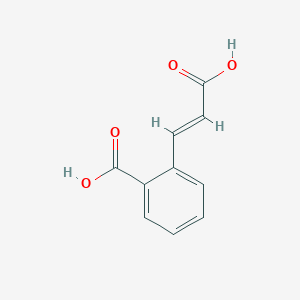

IUPAC Name |

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZXWGDPANWJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327130 |

Source

|

| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

321973-03-9 |

Source

|

| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine](/img/structure/B358701.png)

![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)

![2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B358739.png)